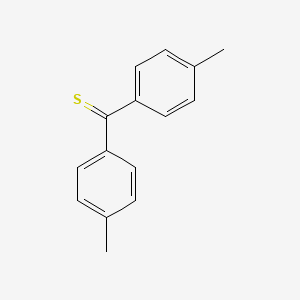

Methanethione, bis(4-methylphenyl)-

Description

Contextualization of Thioketone Research within Organic Chemistry

Thioketones are organosulfur compounds analogous to conventional ketones, where the oxygen atom of the carbonyl group is replaced by a sulfur atom, forming a thiocarbonyl group (C=S). wikipedia.org This substitution imparts unique chemical and physical properties, making thioketones a subject of significant interest in organic synthesis and mechanistic studies. researchgate.net The chemistry of thioketones is a specialized area within organosulfur chemistry, a field that has provided numerous essential compounds, including amino acids like cysteine and methionine, and pharmaceuticals such as penicillin. epfl.ch Unlike their oxygen counterparts, many simple alkyl thioketones are unstable and tend to dimerize or polymerize. wikipedia.org However, diarylmethanethiones, such as Methanethione, bis(4-methylphenyl)-, exhibit greater stability, allowing for more extensive investigation.

The reactivity of the thiocarbonyl group is a central focus of research. Thioketones are known to be highly reactive as "superdipolarophiles" and "superdienophiles" in cycloaddition reactions, making them valuable building blocks for the synthesis of various sulfur-containing heterocycles. tandfonline.comnih.gov Their unique reactivity has been harnessed in diverse synthetic applications, including the formation of thiiranes, 1,3-dithiolanes, and 1,3-oxathioles. nih.gov

Historical Perspectives on Aryl Thioketone Investigations

The study of aryl thioketones dates back to the discovery of thiobenzophenone (B74592), (C₆H₅)₂CS, a stable, deep blue compound. wikipedia.org This discovery paved the way for the preparation and investigation of a wide array of related thiones. wikipedia.org Early research focused on understanding the fundamental differences in bonding and reactivity between the C=O and C=S groups. The lower dissociation energy of the C=S bond (115 kcal/mol) compared to the C=O bond (162 kcal/mol) indicated its greater reactivity. caltech.edu

Over the decades, investigations into aryl thioketones have expanded significantly. Researchers have explored their utility in various organic transformations, including cycloaddition reactions, which often proceed through stepwise, non-concerted mechanisms. nih.gov This has provided valuable insights into the broader understanding of organic reaction mechanisms. The development of efficient thionation reagents, such as Lawesson's reagent and phosphorus pentasulfide, has been crucial in advancing the synthesis of aryl thioketones from their corresponding ketone precursors. researchgate.netorganic-chemistry.org

Structural Classifications and Electronic Characteristics of Hindered Thioketones

Methanethione, bis(4-methylphenyl)- falls under the classification of a sterically hindered aromatic thioketone. The presence of the two para-methylphenyl groups provides significant steric bulk around the thiocarbonyl functional group. This steric hindrance is a key factor contributing to its monomeric stability, preventing the oligomerization or polymerization reactions that are common for less hindered thioketones. wikipedia.org

The electronic characteristics of hindered thioketones are largely dictated by the nature of the C=S double bond. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the C=S bond is smaller than that in the C=O bond. wikipedia.org This is due to the poorer overlap between the p-orbitals of sulfur and carbon, which have a greater difference in energy and diffusity compared to oxygen and carbon. wikipedia.org

This reduced HOMO-LUMO gap is responsible for the characteristic colors of many thioketones. For instance, thiobenzophenone is intensely blue due to π→π* transitions resulting from the absorption of light in the red region of the visible spectrum. wikipedia.org The electronic properties of the aryl substituents also play a significant role. In Methanethione, bis(4-methylphenyl)-, the methyl groups at the para positions of the phenyl rings are electron-donating through inductive effects, which can influence the reactivity of the thiocarbonyl group.

Spectroscopic techniques provide further insight into the structure and bonding of these compounds. In ¹³C NMR spectroscopy, the thiocarbonyl carbon of compounds like Methanethione, bis(4-methylphenyl)- typically resonates in the range of δ 190–210 ppm. Infrared spectroscopy shows a characteristic C=S stretching vibration between 1100 and 1200 cm⁻¹. caltech.edu

Interactive Data Tables

Physical and Chemical Properties of Methanethione, bis(4-methylphenyl)-

| Property | Value |

| Molecular Formula | C₁₅H₁₄S |

| Molecular Weight | 226.337 g/mol |

| Monoisotopic Mass | 226.081621 Da |

| ChemSpider ID | 9303137 |

Data sourced from ChemSpider chemspider.com

Spectroscopic Data for Diarylmethanethiones

| Spectroscopic Technique | Characteristic Signature | Approximate Range/Value |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | δ 190–210 ppm |

| Infrared (IR) Spectroscopy | C=S Stretching Vibration | 1100–1200 cm⁻¹ |

| ¹H NMR | Para-methyl Protons | ~δ 2.3 ppm (singlet) |

General data for diarylmethanethiones. caltech.eduvulcanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDUQVJQNNHJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456232 | |

| Record name | Methanethione, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-08-8 | |

| Record name | Methanethione, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Methylphenyl Methanethione

Established Synthetic Pathways for Aryl Thioketones

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic chemistry, and several well-established methods are routinely employed for the synthesis of aryl thioketones like bis(4-methylphenyl)methanethione.

Thionation Reactions Utilizing Phosphorus-Based Reagents

Phosphorus-based reagents are the most common choice for the thionation of ketones. Among these, Lawesson's reagent and phosphorus pentasulfide are paramount.

Lawesson's Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used thionating agent for the conversion of ketones to thioketones. researchgate.netmdpi.com The reaction mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric species, which then reacts with the carbonyl compound. nih.gov The synthesis of bis(4-methylphenyl)methanethione from bis(4-methylphenyl)methanone using Lawesson's reagent in a suitable solvent like toluene (B28343) at reflux typically affords the product in good yields. One of the primary advantages of Lawesson's reagent is its generally high reactivity and selectivity for carbonyl groups.

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another classical reagent for the thionation of ketones. google.com It is a cost-effective option, but its reactivity can sometimes be less selective compared to Lawesson's reagent, and it may require harsher reaction conditions. google.com The reaction of bis(4-methylphenyl)methanone with P₄S₁₀ in a high-boiling solvent such as pyridine (B92270) or xylene can yield the desired thioketone. However, the use of P₄S₁₀ can sometimes lead to the formation of byproducts. researchgate.net

A comparative overview of these methods is presented in the table below:

| Reagent | Precursor | Solvent | Typical Conditions | Yield (%) | Reference |

| Lawesson's Reagent | Bis(4-methylphenyl)methanone | Toluene | Reflux | 65-75 |

Approaches Involving Hydrogen Sulfide (B99878) and Acid Catalysis

A traditional method for the synthesis of thioketones involves the reaction of the corresponding ketone with hydrogen sulfide in the presence of an acid catalyst, typically hydrogen chloride. google.com This reaction is usually carried out by bubbling hydrogen sulfide gas through a solution of the ketone in an alcoholic solvent saturated with HCl. While this method is straightforward, the use of highly toxic and flammable hydrogen sulfide gas requires specialized equipment and safety precautions. The reaction proceeds via the formation of a gem-dithiol intermediate, which then eliminates water to form the thioketone.

Application of Silylated Sulfur Reagents

Silylated sulfur reagents, such as bis(trimethylsilyl)sulfide, have emerged as milder alternatives for the thionation of carbonyl compounds. These reagents can convert ketones to thioketones under relatively neutral conditions, often in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction with bis(trimethylsilyl)sulfide offers the advantage of cleaner conversions and easier workup procedures compared to the more traditional phosphorus-based reagents.

Advanced Synthetic Strategies for Bis(4-methylphenyl)methanethione

In addition to the well-established methods, modern synthetic chemistry offers advanced strategies that can provide improved efficiency, sustainability, and access to novel derivatives.

Mechanochemical Synthesis Protocols

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) in the absence of or with minimal solvent, is a rapidly growing area of green chemistry. mdpi.com This technique has been successfully applied to the synthesis of various sulfur-containing compounds, including thioamides, using Lawesson's reagent. google.com While specific examples for the mechanochemical synthesis of bis(4-methylphenyl)methanethione are not extensively documented, the general success of this method for thionation reactions suggests its high potential for a solvent-free, efficient synthesis of the target compound from bis(4-methylphenyl)methanone. The advantages of mechanochemical synthesis include reduced reaction times, lower energy consumption, and minimized solvent waste.

Specific Precursor Derivatizations for the Bis(4-methylphenyl) Moiety

The primary precursor for the synthesis of bis(4-methylphenyl)methanethione is bis(4-methylphenyl)methanone. The synthesis of this ketone precursor is a critical step and can be achieved through various established organic reactions. A common and efficient method is the Friedel-Crafts acylation of toluene with 4-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Alternatively, the precursor can be synthesized from the corresponding gem-dihalide. For instance, the reaction of 1,1-dichloro-bis(4-methylphenyl)methane with a sulfur source could potentially yield the thioketone. This approach, however, is generally less common than the thionation of the ketone.

Yield Optimization and Reaction Scalability in Methanethione Synthesis

The optimization of the yield and the ability to scale up the synthesis are crucial considerations for the practical application of bis(4-methylphenyl)methanethione. Several factors can influence the efficiency of the thionation reaction.

Reaction Conditions: The choice of solvent and reaction temperature can significantly impact the yield and reaction time. While toluene at reflux is a common condition for Lawesson's reagent, using THF at lower temperatures may offer a milder alternative, potentially reducing the formation of side products. uzh.chnih.gov Microwave-assisted synthesis has also been reported as a method to reduce reaction times and, in some cases, improve the yields of thioketones when using Lawesson's reagent. researchgate.net

Stoichiometry of Reagents: The molar ratio of the thionating agent to the ketone is a critical parameter. An excess of the thionating agent is often employed to drive the reaction to completion, but this can also lead to the formation of more impurities, complicating the purification process. organic-chemistry.org Careful optimization of the stoichiometry is therefore essential for maximizing the yield of the desired thioketone while minimizing waste.

Scalability: For larger-scale preparations of thioketones, the use of Lawesson's reagent can be challenging due to the need for chromatographic purification to remove byproducts. google.com This can be both time-consuming and expensive. The P₄S₁₀/HMDSO reagent system offers a more scalable approach due to its simpler workup procedure. audreyli.comgoogle.com The ability to remove byproducts through extraction or simple filtration makes this method more amenable to the production of larger quantities of bis(4-methylphenyl)methanethione.

Below is a table summarizing the key aspects of the two primary synthetic methodologies:

| Feature | Lawesson's Reagent | P₄S₁₀/HMDSO |

| Reagent Type | Organophosphorus Sulfur Compound | Inorganic/Organosilicon |

| Typical Solvents | Toluene, THF | Toluene, Xylene |

| Reaction Temperature | Room Temperature to Reflux | Reflux |

| Purification | Aqueous Workup, Column Chromatography | Hydrolytic Workup, Filtration |

| Scalability | Challenging due to chromatography | More scalable |

Reactivity and Mechanistic Investigations of Bis 4 Methylphenyl Methanethione

Cycloaddition Reactions

The C=S double bond in bis(4-methylphenyl)methanethione is highly reactive, making it an excellent participant in various cycloaddition reactions. Thioketones are often described as 'super-dipolarophiles' and 'super-dienophiles' because of their enhanced reactivity compared to their carbonyl analogs. uzh.chcaltech.edu This heightened reactivity stems from the lower dissociation energy of the C=S bond (around 115 kcal/mol) compared to the C=O bond (162 kcal/mol), as well as the greater polarizability of sulfur. caltech.edu

[3+2] Cycloadditions with Dipolarophiles (e.g., Nitrilimines, Diazomethane)

Bis(4-methylphenyl)methanethione readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrilimines and diazomethane (B1218177).

With Nitrilimines: The reaction of aromatic thioketones with nitrilimines, generated in situ from hydrazonoyl halides, is a well-established method for synthesizing five-membered sulfur-containing heterocycles. researchgate.netresearchgate.net For instance, diphenyl-nitrilimine, when generated, reacts with alkenes to form Δ²-pyrazolines. researchgate.net This type of 1,3-dipolar cycloaddition is a key synthetic route. researchgate.net

With Diazomethane: Diazomethane (CH₂N₂) is a simple 1,3-dipole used in cycloadditions with various thiocarbonyl compounds. wikipedia.org The reaction typically proceeds through the formation of a reactive thiocarbonyl ylide intermediate, which can then undergo a 1,3-dipolar electrocyclization to form a thiirane (B1199164) ring. uzh.chresearchgate.net Depending on the substituents and reaction conditions, these thiiranes can be isolated or may extrude sulfur to yield the corresponding ethylene (B1197577) derivative. uzh.ch The initial step is the attack of the diazomethane on the thioketone, which can lead to different products like 1,3-dithiolanes or thiiranes. uzh.ch

Hetero-Diels-Alder Reactions

The carbon-sulfur double bond of bis(4-methylphenyl)methanethione can act as a dienophile in hetero-Diels-Alder reactions, a powerful method for constructing six-membered heterocycles. beilstein-journals.orgmdpi.com Aromatic thioketones are recognized as highly reactive dienophiles ("super-dienophiles"), readily reacting with conjugated dienes to form 3,6-dihydro-2H-thiopyrans. uzh.chbeilstein-journals.org This high reactivity makes them valuable in the synthesis of complex molecules and sulfur heterocycles. beilstein-journals.orgrsc.org For example, thiochalcones, which are α,β-unsaturated thioketones, have been shown to react with 1,4-quinones in thia-Diels-Alder reactions to yield fused 4H-thiopyrans. beilstein-journals.org

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

The orientation and stereochemical outcome of cycloaddition reactions involving bis(4-methylphenyl)methanethione are governed by electronic and steric factors.

Regioselectivity: In hetero-Diels-Alder reactions, the regioselectivity is often dictated by the electronic properties of the diene and the dienophile. nih.gov For instance, in reactions involving juglone-based dienophiles, a strong internal hydrogen bond can render the carbon at the C-2 position more electrophilic, directing the reaction with the more nucleophilic end of the diene. nih.gov In 1,3-dipolar cycloadditions, such as those with nitrilimines, the reactions are often highly regioselective, typically yielding only one of the two possible regioisomers. researchgate.netnih.gov

Stereoselectivity: The stereoselectivity of Diels-Alder reactions can also be high. In some cases, confinement within a molecular cage has been shown to completely switch the regioselectivity of a cycloaddition reaction, highlighting the subtle balance of forces that control the reaction pathway. nih.gov In the context of polar hetero-Diels-Alder reactions, an endo stereoselectivity is often observed. mdpi.com

Reactions with Organometallic Species and Transition Metals

The sulfur atom in bis(4-methylphenyl)methanethione possesses lone pairs of electrons, making it an effective ligand for transition metals. Its reactions with organometallic complexes have led to the synthesis of novel metal-containing structures.

Complexation Chemistry with Platinum(0) Complexes

Bis(4-methylphenyl)methanethione and related α,β-unsaturated thioesters react with platinum(0) complexes, such as those containing phosphine (B1218219) ligands. figshare.com These reactions can involve oxidative addition of the thiocarbonyl compound to the low-valent platinum center. figshare.com Platinum complexes are known to coordinate with various sulfur-containing ligands. researchgate.netnih.gov The specific products and reaction pathways depend on the nature of the ligands on the platinum and the structure of the thioketone. Research has explored the synthesis of platinum(II) bis(arylacetylide) complexes with bipyridine ligands, demonstrating the versatility of platinum in forming stable organometallic compounds. rsc.org

Reactions with Iron Carbonyl Clusters

Bis(4-methylphenyl)methanethione reacts with iron carbonyl clusters like dodecarbonyltriiron (Fe₃(CO)₁₂). These reactions can lead to complex organometallic structures. For example, the reaction of thiobenzophenone (B74592), a related aromatic thioketone, with Fe₃(CO)₁₂ can result in ortho-metalated products and dithiolato diiron hexacarbonyl complexes. researchgate.net Specifically, the reaction of aromatic thioketones with Fe₃(CO)₁₂ can yield cyclometalated products of the type Fe₂(CO)₆[κ,μ-S,η²-(Ar₂CS)]. researchgate.net The formation of these complexes involves the coordination of the sulfur atom to the iron centers and often includes C-H activation at an ortho position of one of the aromatic rings. researchgate.net The resulting complexes, such as diiron dithiolato carbonyls, are robust and can be prepared from various iron(0) carbonyls and thiols or thioketones. nih.gov

Table of Reaction Products and Intermediates

| Reactant 1 | Reactant 2 | Reaction Type | Key Product(s)/Intermediate(s) |

| Bis(4-methylphenyl)methanethione | Nitrilimine | [3+2] Cycloaddition | Substituted 1,3,4-thiadiazoline |

| Bis(4-methylphenyl)methanethione | Diazomethane | [3+2] Cycloaddition | Thiocarbonyl ylide, Thiirane |

| Bis(4-methylphenyl)methanethione | Conjugated Diene | Hetero-Diels-Alder | 3,6-dihydro-2H-thiopyran derivative |

| Bis(4-methylphenyl)methanethione | Platinum(0) Complex | Complexation / Oxidative Addition | Platinum-thioketone complex |

| Bis(4-methylphenyl)methanethione | Fe₃(CO)₁₂ | Complexation / Ortho-metalation | Fe₂(CO)₆[κ,μ-S,η²-((CH₃C₆H₄)₂CS)] |

Thioketones as Ligands in Coordination Chemistry

Thioketones, including diaryl derivatives like bis(4-methylphenyl)methanethione, can function as ligands in coordination chemistry, binding to transition metals through the sulfur atom of the thiocarbonyl group. The lone pairs on the sulfur atom allow it to act as a soft Lewis base, showing a preference for soft metal centers. While specific complexes of bis(4-methylphenyl)methanethione are not extensively documented in readily available literature, the coordination chemistry of thioketones, in general, has been studied. For instance, various transition metal complexes with ligands containing sulfur donor atoms, such as thiosemicarbazones and dithiocarbamates, have been synthesized and characterized, demonstrating the affinity of sulfur for metal ions sapub.org. The coordination of thioketones can lead to the formation of mononuclear or bridged polynuclear complexes nih.gov. The nature of the substituents on the thioketone can influence the stability and structure of the resulting metal complexes. The electron-donating methyl groups in bis(4-methylphenyl)methanethione would be expected to enhance the electron density on the sulfur atom, potentially increasing its coordinating ability compared to unsubstituted thiobenzophenone.

Oxidation and Reduction Pathways

The thiocarbonyl group of bis(4-methylphenyl)methanethione is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

The photochemical oxidation of diaryl thioketones, such as bis(4-methylphenyl)methanethione, has been investigated. When subjected to singlet oxygen, typically generated through photosensitization, these thioketones can yield the corresponding ketone (bis(4-methylphenyl)methanone) and sulfine (B13751562) (bis(4-methylphenyl)methanethione S-oxide) in varying proportions. The reaction is believed to proceed through a common intermediate, which can be described as a zwitterionic or diradical species, formed from the initial interaction of singlet oxygen with the thiocarbonyl group. This intermediate can then follow two competing pathways: closure to a 1,2,3-dioxathietane, which subsequently fragments to the ketone and sulfur monoxide, or elimination of an oxygen atom to form the sulfine. The ratio of ketone to sulfine is influenced by both steric and electronic factors of the substituents on the aromatic rings.

Bis(4-methylphenyl)methanethione can react with elemental sulfur and other sulfur-transfer reagents to form sulfur-rich heterocyclic compounds. A notable reaction is the fluoride (B91410) anion-catalyzed sulfurization of thioketones with elemental sulfur (S8) mdpi.com. In this process, the fluoride anion activates the elemental sulfur, generating nucleophilic fluoropolysulfide anions. These anions then react with the electrophilic carbon of the thiocarbonyl group in a carbophilic addition. The reaction can lead to the formation of various sulfur-rich heterocycles, such as 1,2,4,5-tetrathianes and 1,2,3,5,6-pentathiepanes, through a stepwise mechanism mdpi.com. The initial step is thought to be the formation of a thiocarbonyl S-sulfide (a thiosulfine), which is a reactive 1,3-dipole. This intermediate can then undergo further reactions, including dimerization or reaction with another equivalent of the sulfurizing agent, to build the heterocyclic rings mdpi.com.

The chemoselective reduction of the thiocarbonyl group in the presence of other reducible functional groups, such as aromatic rings, is a key transformation. While specific studies on the chemoselective reduction of bis(4-methylphenyl)methanethione are not detailed in the available literature, general methods for the reduction of thioketones to their corresponding thiols or methylene (B1212753) compounds can be applied. For the reduction to the corresponding thiol, bis(4-methylphenyl)methanethiol, reagents like sodium borohydride (B1222165) in the presence of a proton source are often effective. The reduction to the methylene compound, bis(4-methylphenyl)methane, would require stronger reducing agents, potentially under conditions that might also affect the aromatic rings. The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity.

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The carbon-sulfur double bond in bis(4-methylphenyl)methanethione is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This polarity governs its reactivity towards a wide range of reagents.

Nucleophilic Attack: The electrophilic carbon atom of the thiocarbonyl group is susceptible to attack by nucleophiles. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and heteroatomic nucleophiles (e.g., amines, thiols, alkoxides), can add to the C=S bond. The initial addition product is a tetrahedral intermediate, a thioalkoxide, which can then be protonated to yield the corresponding thiol. For example, the reaction with a Grignard reagent would lead to a tertiary thiol after workup.

Electrophilic Attack: The sulfur atom of the thiocarbonyl group, with its lone pairs of electrons, is nucleophilic and can be attacked by electrophiles. This is particularly evident in reactions with carbenes and other electron-deficient species uzh.ch. The reaction of thioketones with electrophilic carbenes often proceeds via the formation of a thiocarbonyl ylide as a reactive intermediate uzh.chresearchgate.net. This ylide can then undergo various transformations, such as 1,3-dipolar cycloaddition or electrocyclization to form thiiranes uzh.chresearchgate.net.

Reaction Kinetics and Proposed Mechanistic Intermediates

The study of reaction kinetics and the identification of mechanistic intermediates are crucial for a deep understanding of the reactivity of bis(4-methylphenyl)methanethione.

Kinetic studies of the reactions of diaryl thioketones have shown them to be highly reactive species in certain reactions. For instance, they are known to be "superdienophiles" and "superdipolarophiles" in cycloaddition reactions, indicating very low activation barriers for these processes.

Several types of reactive intermediates have been proposed in the reactions of thioketones:

Thiocarbonyl Ylides: As mentioned earlier, these are common intermediates in reactions with carbenes and diazo compounds uzh.chresearchgate.net. They are 1,3-dipoles that can be trapped by various dipolarophiles or undergo electrocyclization.

Zwitterionic Intermediates: In some cycloaddition reactions, particularly with sterically hindered thioketones, a stepwise mechanism involving a zwitterionic intermediate may be operative nih.gov. This is in contrast to a concerted mechanism.

Radical Intermediates: In photochemical reactions, radical ions or diradical species can be formed, as seen in the photooxidation process.

The following table summarizes some of the key reactions and proposed intermediates for diaryl thioketones, which are applicable to bis(4-methylphenyl)methanethione.

| Reaction Type | Reagent(s) | Key Intermediate(s) | Product(s) |

| Photochemical Oxidation | Singlet Oxygen (¹O₂) | Zwitterionic/Diradical species, 1,2,3-Dioxathietane | Ketone, Sulfine |

| Sulfurization | Elemental Sulfur (S₈), Fluoride Anion | Fluoropolysulfide anions, Thiocarbonyl S-sulfide | Sulfur-rich heterocycles |

| Reaction with Carbenes | Dihalocarbenes, Diazo compounds | Thiocarbonyl Ylide | Thiiranes, Alkenes |

| Cycloaddition | Dienes, 1,3-Dipoles | (Often concerted, can be stepwise via zwitterions) | Cycloadducts |

Spectroscopic Characterization Techniques for Bis 4 Methylphenyl Methanethione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of molecular structure.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of bis(4-methylphenyl)methanethione.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of bis(4-methylphenyl)methanethione is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two p-tolyl rings will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing thiocarbonyl group. The protons ortho to the thiocarbonyl group are expected to be the most deshielded. The methyl (CH₃) protons will give rise to a singlet in the upfield region, generally around 2.4 ppm. The integration of these signals would confirm the ratio of aromatic to methyl protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The most notable signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears significantly downfield, often in the range of 230-240 ppm. The aromatic carbons will produce a set of signals between 120 and 150 ppm. The quaternary carbons (ipso-carbons attached to the thiocarbonyl and the methyl groups) will also be identifiable. The methyl carbons are the most shielded and will appear at approximately 21 ppm.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Assignment | δ (ppm) |

| Aromatic-H (ortho to C=S) | ~7.5-7.8 |

| Aromatic-H (meta to C=S) | ~7.2-7.4 |

| Methyl-H (-CH₃) | ~2.4 |

Note: The chemical shift values are predictions based on known data for similar diarylthioketones and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms, which is crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on bis(4-methylphenyl)methanethione would reveal correlations between coupled protons. Specifically, it would show cross-peaks between the ortho and meta protons on the aromatic rings, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For bis(4-methylphenyl)methanethione, the HSQC spectrum would show correlations between the aromatic protons and their attached aromatic carbons, as well as between the methyl protons and the methyl carbon.

When bis(4-methylphenyl)methanethione acts as a ligand in a metal complex, heteronuclear NMR can provide direct information about the coordination environment of the metal center. This technique involves observing the NMR signals of nuclei other than ¹H and ¹³C, such as the metal nucleus itself (e.g., ¹⁹⁵Pt, ¹⁰³Rh). The chemical shift of the metal nucleus is highly sensitive to its coordination number, geometry, and the nature of the ligands bound to it. For a complex of bis(4-methylphenyl)methanethione, the coordination of the sulfur atom to a metal center would induce significant changes in the metal's chemical shift, providing direct evidence of the metal-ligand interaction. The choice of the specific heteronuclear NMR experiment would depend on the metal involved, its nuclear properties (spin, natural abundance), and the desired information.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. youtube.comnih.gov For bis(4-methylphenyl)methanethione, with a molecular formula of C₁₅H₁₄S, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This is a definitive method for confirming the elemental composition of the synthesized compound.

| Compound | Formula | Calculated Monoisotopic Mass (Da) |

| Bis(4-methylphenyl)methanethione | C₁₅H₁₄S | 226.08162 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sdsu.edu This technique is suitable for the analysis of volatile and thermally stable compounds like bis(4-methylphenyl)methanethione. In a GC-MS experiment, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational characteristics of a molecule. In the case of bis(4-methylphenyl)methanethione, the most significant feature in its IR spectrum is the absorption band corresponding to the stretching vibration of the thiocarbonyl (C=S) group.

The C=S stretching frequency is known to be highly sensitive to the electronic and steric environment of the molecule, and its absorption can appear over a broad range in the infrared spectrum, typically between 800 cm⁻¹ and 1500 cm⁻¹. For aromatic thioketones, this band is often observed in the 1200-1250 cm⁻¹ region. This vibration is generally weak to medium in intensity due to the smaller dipole moment change of the C=S bond compared to a C=O bond.

Other characteristic absorption bands for bis(4-methylphenyl)methanethione include:

Aromatic C-H stretching: These appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl (CH₃) groups on the phenyl rings give rise to stretching vibrations typically in the 2950-2850 cm⁻¹ region.

Aromatic C=C stretching: These are observed as several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens appear in the fingerprint region (below 1500 cm⁻¹).

The precise positions of these bands can be influenced by conjugation effects between the phenyl rings and the thiocarbonyl group.

Table 1: Expected Infrared Absorption Bands for Bis(4-methylphenyl)methanethione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiocarbonyl (C=S) | Stretch | 1200 - 1250 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 2950 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Elucidation

For instance, the structure of thiobenzophenone (B74592), the parent compound, reveals a C=S bond length of approximately 1.63 Å. The phenyl groups are not coplanar with the C=S group due to steric hindrance, exhibiting significant twist angles. In bis(4-methylphenyl)methanethione, similar structural features are expected. The two 4-methylphenyl (p-tolyl) groups would be twisted out of the plane of the central thiocarbonyl carbon, creating a propeller-like conformation.

Key structural parameters that would be determined from an X-ray crystallographic study include:

C=S bond length: Expected to be in the range of 1.63-1.65 Å.

C-C bond lengths: The bonds connecting the phenyl rings to the thiocarbonyl carbon are expected to be shorter than a typical C-C single bond, indicating some degree of π-conjugation.

Dihedral angles: The angles between the planes of the phenyl rings and the plane of the C=S group are crucial for understanding the extent of steric hindrance and its effect on electronic conjugation.

The crystal packing would likely be governed by van der Waals interactions and potential weak C-H···π interactions involving the aromatic rings.

Table 2: Predicted Crystallographic Parameters for Bis(4-methylphenyl)methanethione

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C=S Bond Length (Å) | ~1.63 - 1.65 |

| C(aryl)-C(thione) Bond Length (Å) | ~1.48 - 1.50 |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Aromatic thioketones are characteristically colored due to electronic transitions in the visible region of the spectrum. The UV-Vis spectrum of bis(4-methylphenyl)methanethione is expected to show two main absorption bands.

n → π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, primarily located on the sulfur atom, to an antibonding π* orbital of the thiocarbonyl group. libretexts.org This is a symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength (in the visible region). This transition is responsible for the characteristic color of thioketones.

π → π* Transition: This is a symmetry-allowed transition involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org This transition is much more intense than the n → π* transition and appears at a shorter wavelength (in the UV region). The extent of conjugation between the aromatic rings and the C=S group significantly influences the position of this band.

Computational studies on related aromatic thioketones, such as 4,4′-dimethylthiobenzophenone sulfine (B13751562), support the presence of these distinct electronic transitions. rsc.org The solvent environment can also influence the positions of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.

Table 3: Typical Electronic Transitions for Aromatic Thioketones

| Transition Type | Orbital Change | Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | Non-bonding to π-antibonding | Visible (Long λ) | Low |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as radicals. While bis(4-methylphenyl)methanethione is a diamagnetic molecule, its paramagnetic radical anion can be generated through chemical or electrochemical reduction.

The ESR spectrum of the bis(4-methylphenyl)methanethione radical anion (a thioketyl radical) would provide valuable information about the distribution of the unpaired electron's spin density across the molecule. The key parameters obtained from the spectrum are the g-value and the hyperfine coupling constants.

g-value: For organic radicals, the g-value is typically close to that of a free electron (≈ 2.0023). For sulfur-centered radicals, the g-value is often significantly higher due to the larger spin-orbit coupling of the sulfur atom. For thioketyl radicals, g-values are expected to be in the range of 2.005 to 2.02.

Hyperfine Coupling: The unpaired electron interacts with magnetic nuclei (like ¹H and ¹³C), splitting the ESR signal into multiple lines. The magnitude of this splitting, the hyperfine coupling constant (a), is proportional to the spin density at that nucleus. For the bis(4-methylphenyl)methanethione radical anion, one would expect to observe hyperfine coupling to the protons on the two 4-methylphenyl rings. The protons ortho and meta to the thiocarbonyl group, as well as the methyl protons, would each have distinct coupling constants, leading to a complex, multi-line spectrum.

The analysis of these hyperfine couplings allows for the mapping of the spin delocalization onto the aromatic rings.

Table 4: Expected ESR Spectral Parameters for the Bis(4-methylphenyl)methanethione Radical Anion

| Parameter | Description | Expected Observation |

|---|---|---|

| g-value | Characterizes the radical's magnetic moment | > 2.0023, typical for sulfur-containing radicals |

| a(H_ortho) | Hyperfine coupling to ortho protons | Significant coupling, indicating spin density |

| a(H_meta) | Hyperfine coupling to meta protons | Smaller coupling than ortho protons |

Applications of Bis 4 Methylphenyl Methanethione in Advanced Synthesis

Building Blocks for Heterocyclic Systems

The electron-deficient nature of the carbon-sulfur double bond in bis(4-methylphenyl)methanethione makes it an excellent participant in various cycloaddition reactions, providing access to a range of sulfur-containing heterocycles.

Synthesis of Five-Membered Sulfur Heterocycles via Cycloaddition Reactions (e.g., 1,3,4-Thiadiazoles, 1,3-Dithiolanes)

Bis(4-methylphenyl)methanethione serves as a reactive dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered rings. A notable example is its reaction with diazo compounds. The reaction of bis(4-methylphenyl)methanethione with diazomethane (B1218177) at low temperatures leads to the formation of a 2,5-dihydro-1,3,4-thiadiazole derivative. This initial cycloadduct is often unstable and can undergo further transformations.

Upon gentle warming, the 2,5-dihydro-1,3,4-thiadiazole can extrude nitrogen gas to form a reactive thiocarbonyl ylide intermediate. This intermediate can then be trapped by another equivalent of the starting thioketone, bis(4-methylphenyl)methanethione, in a subsequent 1,3-dipolar cycloaddition to yield a stable 1,3-dithiolane. This sequence of reactions highlights the utility of bis(4-methylphenyl)methanethione in a "head-to-tail" dimerization process initiated by a diazo compound, ultimately furnishing a five-membered ring with two sulfur atoms.

Detailed research has shown that the reaction of di-p-tolyl thioketone with diazomethane initially forms 2,5-dihydro-2,2-di(p-tolyl)-1,3,4-thiadiazole. This intermediate can then react with another molecule of di-p-tolyl thioketone to produce 2,2,5,5-tetra(p-tolyl)-1,3-dithiolane.

Table 1: Synthesis of Five-Membered Heterocycles from Bis(4-methylphenyl)methanethione

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product | Reaction Type |

| Bis(4-methylphenyl)methanethione | Diazomethane | 2,5-Dihydro-2,2-bis(4-methylphenyl)-1,3,4-thiadiazole | 2,2,5,5-Tetrakis(4-methylphenyl)-1,3-dithiolane | 1,3-Dipolar Cycloaddition |

Formation of Six-Membered Sulfur Heterocycles (e.g., Thiopyran Derivatives) via Hetero-Diels-Alder Reactions

The thiocarbonyl group in bis(4-methylphenyl)methanethione can also function as a dienophile in hetero-Diels-Alder reactions, a subclass of the versatile [4+2] cycloaddition reactions. This provides a direct route to six-membered sulfur-containing heterocycles, such as thiopyran derivatives. In these reactions, the thioketone reacts with a conjugated diene, where the C=S double bond of the thioketone acts as the 2π electron component.

While specific examples detailing the use of bis(4-methylphenyl)methanethione in hetero-Diels-Alder reactions are not extensively documented in readily available literature, the general reactivity of aromatic thioketones suggests its potential in this area. The reaction would be expected to proceed with a variety of dienes, with the regioselectivity and stereoselectivity being influenced by the electronic and steric properties of both the diene and the thioketone. The resulting dihydrothiopyran ring system is a valuable scaffold in medicinal and materials chemistry.

Table 2: Potential Hetero-Diels-Alder Reaction of Bis(4-methylphenyl)methanethione

| Diene | Dienophile | Expected Product | Reaction Type |

| 2,3-Dimethyl-1,3-butadiene | Bis(4-methylphenyl)methanethione | 4,4-Bis(4-methylphenyl)-5,6-dimethyl-3,4-dihydro-2H-thiopyran | Hetero-Diels-Alder [4+2] Cycloaddition |

| 1,3-Butadiene | Bis(4-methylphenyl)methanethione | 4,4-Bis(4-methylphenyl)-3,4-dihydro-2H-thiopyran | Hetero-Diels-Alder [4+2] Cycloaddition |

Role in Organometallic and Coordination Chemistry

The sulfur atom in the thiocarbonyl group of bis(4-methylphenyl)methanethione possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers.

Thioketones as Ligands for Metal Complexation

Aromatic thioketones are known to coordinate to a variety of transition metals, acting as soft ligands that preferentially bind to soft metal centers. The coordination can occur through the sulfur atom in a monodentate fashion or, in some cases, can involve the π-system of the C=S bond. The resulting metal complexes can exhibit interesting structural and electronic properties.

Although specific studies on the coordination chemistry of bis(4-methylphenyl)methanethione are not widely reported, the behavior of analogous thioketones suggests that it can form stable complexes with metals such as platinum, palladium, rhodium, and iron. The steric bulk of the two p-tolyl groups would likely influence the coordination geometry and the stability of the resulting complexes.

Functionalization of Metal Centers

Once coordinated to a metal center, the bis(4-methylphenyl)methanethione ligand can be further functionalized. The reactivity of the thiocarbonyl group can be modified upon coordination, allowing for transformations that may not be possible with the free ligand. For instance, the coordinated thioketone could be susceptible to nucleophilic attack at the carbon atom or electrophilic attack at the sulfur atom, leading to new organometallic species with tailored properties. Such functionalization can be a key step in the development of new catalysts or materials with specific electronic or reactive properties.

Precursors for Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. While direct fluorination of bis(4-methylphenyl)methanethione is not a commonly reported transformation, the thiocarbonyl group offers a potential handle for the introduction of fluorine.

For example, the reaction of the thioketone with specific fluorinating agents could potentially lead to the formation of gem-difluoro compounds, where the C=S group is replaced by a CF₂ group. Such transformations are highly valuable in the synthesis of fluorinated building blocks. However, the development of such methodologies specifically for bis(4-methylphenyl)methanethione would require further research to establish suitable reagents and reaction conditions. The general field of synthesizing fluorinated organic compounds is vast, with various strategies being employed, and the use of thioketone precursors remains an area with potential for further exploration. researchgate.net

Future Research Directions and Emerging Paradigms in Bis 4 Methylphenyl Methanethione Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of thioketones often involves reagents like Lawesson's reagent, which, while effective, present challenges in terms of atom economy and waste generation. organic-chemistry.org The future of bis(4-methylphenyl)methanethione synthesis lies in the adoption of green chemistry principles, focusing on solvent-free conditions, alternative energy sources, and more benign reagents.

Key research directions include:

Solvent-Free Reactions: Microwave-assisted, solvent-free thionation of the corresponding ketone, 4,4'-dimethylbenzophenone (B146755), using reagents like a P₄S₁₀/Na₂CO₃ mixture or a combination of P₂S₅ and SiO₂, offers a promising green alternative. These methods often lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Alternative Thionating Agents: Exploration of less hazardous and more atom-economical thionating agents is a critical area. Systems like PSCl₃/H₂O/Et₃N under microwave irradiation have shown potential for the clean and rapid synthesis of various thiocarbonyl compounds. organic-chemistry.org

Water-Based Synthesis: Developing synthetic routes in water, the most environmentally benign solvent, is a major goal. While challenging for non-polar substrates like bis(4-methylphenyl)methanethione, the use of surfactants or phase-transfer catalysts could enable aqueous-phase thionation reactions. Research into bifunctional nanocomposite catalysts that can operate in water for related transformations, such as the synthesis of α-diketones, may pave the way for similar advances in thioketone synthesis. rsc.org

Exploration of Novel Catalytic Transformations Involving Thioketones

The unique electronic properties of the thiocarbonyl group in bis(4-methylphenyl)methanethione make it an intriguing substrate for novel catalytic transformations. Its reactivity differs significantly from its carbonyl analog, benzophenone, opening doors to new synthetic pathways.

Future research will likely focus on:

Asymmetric Catalysis: Developing enantioselective catalytic reactions where the thioketone acts as an electrophile. This could include asymmetric additions of nucleophiles (e.g., organometallics, enolates) to the C=S bond, catalyzed by chiral metal complexes or organocatalysts, to produce chiral sulfur-containing molecules.

C-H Functionalization: Utilizing the thiocarbonyl group to direct C-H activation and functionalization at the ortho-positions of the tolyl groups. This strategy would enable the efficient construction of more complex molecular architectures.

Photocatalysis and Electrochemistry: The distinct photochemical properties of thioketones, which absorb light at longer wavelengths than ketones, make them ideal candidates for visible-light photocatalysis. researchgate.net Future work could explore photocatalytic cycloadditions, radical reactions, and energy transfer processes involving bis(4-methylphenyl)methanethione. Similarly, electrochemical methods could be developed for the reductive or oxidative transformation of the thioketone group.

Cross-Coupling Reactions: Investigating the use of bis(4-methylphenyl)methanethione or its derivatives in transition-metal-catalyzed cross-coupling reactions. While sulfone reagents have been explored for their versatility in such reactions, the direct use of thioketones as coupling partners remains a less explored but promising area. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing in terms of safety, scalability, and reaction control. elveflow.comnih.gov The integration of this technology into the synthesis and transformation of bis(4-methylphenyl)methanethione is an emerging paradigm.

Key areas for development include:

Continuous Thionation: Designing packed-bed reactors with immobilized thionating agents to continuously convert 4,4'-dimethylbenzophenone into bis(4-methylphenyl)methanethione. This would improve safety by minimizing exposure to hazardous reagents and allow for easier purification.

High-Throughput Screening: Utilizing automated flow systems to rapidly screen different catalysts, solvents, and reaction conditions for novel transformations of bis(4-methylphenyl)methanethione. This can accelerate the discovery of new reactions and optimize existing ones. vapourtec.com

Telescoped Reactions: Developing multi-step flow processes where bis(4-methylphenyl)methanethione is synthesized and then immediately used in a subsequent reaction without isolation. nih.gov This "telescoping" of reactions improves efficiency and reduces waste. For example, a flow setup could integrate the thionation step with a subsequent catalytic cycloaddition or nucleophilic addition. thieme.de

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the mechanisms of reactions involving bis(4-methylphenyl)methanethione requires sophisticated analytical techniques that can monitor the reaction in real-time. The distinct spectroscopic signature of the thiocarbonyl group facilitates such studies.

Future research will benefit from:

In-situ Spectroscopy: The application of in-situ FT-IR, Raman, and UV-Vis spectroscopy to monitor the consumption of the thioketone and the formation of products and intermediates during a reaction. The C=S stretch in the IR spectrum (around 1100-1300 cm⁻¹) and the colorful nature of the compound due to its n→π* transition in the visible region are excellent probes. caltech.edu

Hyperpolarized NMR: The use of advanced NMR techniques, such as hyperpolarization, could dramatically increase signal sensitivity, allowing for the detection of low-concentration intermediates in reactions of ¹³C or ¹⁵N-labeled thioketone derivatives. researchgate.net This can provide unprecedented mechanistic detail.

Mass Spectrometry Techniques: Employing real-time mass spectrometry techniques, such as reaction monitoring with electrospray ionization mass spectrometry (ESI-MS), to track the formation of transient species and build detailed kinetic profiles of catalytic cycles.

Sophisticated Computational Design of Novel Thioketone Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Applying these methods to bis(4-methylphenyl)methanethione can guide experimental efforts and uncover new reaction pathways.

Emerging research directions involve:

Mechanism Elucidation: Using DFT calculations to map the potential energy surfaces of proposed catalytic cycles involving bis(4-methylphenyl)methanethione. This can help to identify transition states, calculate activation barriers, and rationalize observed stereoselectivities. Studies on the addition of carbenes to thioketones have already demonstrated the power of DFT in distinguishing between different mechanistic pathways. nih.gov

Catalyst Design: Computationally screening libraries of potential catalysts (e.g., chiral ligands for metal catalysts) to identify candidates that are likely to be effective for a desired transformation of the thioketone. This in silico design process can save significant experimental time and resources.

Predicting Spectroscopic Properties: Calculating the NMR, IR, and UV-Vis spectra of proposed intermediates to aid in their identification in real-time monitoring experiments. This synergy between computational and experimental spectroscopy is a powerful approach for mechanistic investigation.

Exploring π-π Stacking Interactions: Using computational models to study the non-covalent interactions, such as π-π stacking, of bis(4-methylphenyl)methanethione. Understanding these interactions is crucial for applications in materials science and supramolecular chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing bis(4-methylphenyl)methanethione, and how can reaction conditions be optimized for yield and purity?

- Methodology : Nucleophilic substitution or coupling reactions (e.g., using 4-methylthiophenol derivatives) are common approaches. For example, a modified synthetic process involving thiocarbonyl transfer agents under inert atmospheres (e.g., nitrogen) can minimize oxidation side reactions . Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically varied using design-of-experiment (DoE) frameworks to maximize yield.

- Key Considerations : Monitor intermediates via TLC or HPLC, and confirm final product purity using elemental analysis (>98%) .

Q. How can structural ambiguities in bis(4-methylphenyl)methanethione be resolved using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Analyze and NMR shifts to confirm methyl group positions and thioketone functionality. Compare with reference data for bis(4-methylphenyl) disulfide (δ 2.35 ppm for CH) .

- X-ray Crystallography : Resolve bond angles and torsional strain in the thioketone core. For related compounds like bis(4-methylphenyl)ethanedione, C=O bond lengths average 1.21 Å, which can guide thioketone (C=S) comparisons .

- IR Spectroscopy : Validate C=S stretching vibrations (expected ~1200–1050 cm) and absence of C=O contamination .

Q. What analytical methods are most reliable for assessing purity and stability of bis(4-methylphenyl)methanethione under varying storage conditions?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify degradation products.

- Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks, tracking thioketone decomposition via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C for similar aryl thioketones) .

Advanced Research Questions

Q. How do electronic properties of bis(4-methylphenyl)methanethione influence its reactivity in transition-metal coordination chemistry?

- Methodology :

- DFT Calculations : Use functionals like OLYP-D3 or PW6B95D3 to model electron density distribution, HOMO-LUMO gaps, and ligand-metal charge transfer. For analogous bis(terpyridine)manganese complexes, OLYP-D3 achieved <0.02 Å error in bond-length predictions .

- Electrochemical Studies : Cyclic voltammetry in non-aqueous solvents (e.g., DMF) can reveal redox potentials linked to thioketone’s electron-withdrawing effects .

Q. What is the biological activity profile of bis(4-methylphenyl)methanethione, and how can structure-activity relationships (SAR) guide derivative design?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC ≤ 50 µg/mL) and fungi (e.g., Candida albicans). Compare with bis(4-methylphenyl) disulfide, which shows moderate activity .

- SAR Strategies : Introduce substituents (e.g., halogens, methoxy) at the 4-methylphenyl group to modulate lipophilicity and target binding. Use molecular docking to predict interactions with bacterial enzymes (e.g., FabH) .

Q. How can environmental persistence and ecotoxicological risks of bis(4-methylphenyl)methanethione be systematically evaluated?

- Methodology :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests to measure CO evolution over 28 days. For structurally similar phosphates, <20% degradation is common .

- Ecotoxicology : Perform Daphnia magna acute toxicity assays (48h LC) and algal growth inhibition tests. Compare with bis(4-methylphenyl) ether, which exhibits moderate aquatic toxicity (LC = 5–10 mg/L) .

Data Contradictions and Resolution Strategies

- Synthetic Yield Discrepancies : Reported yields for thioketones vary due to thiocarbonyl group sensitivity. Replicate reactions under strictly anhydrous conditions and use Schlenk-line techniques .

- Computational vs. Experimental Bond Lengths : Discrepancies >0.05 Å in C=S bonds suggest inadequate dispersion correction in DFT. Validate with higher-level methods (e.g., DLPNO-CCSD(T)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.